(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Structure
Synthesis Methods : The compound has been involved in various synthesis methods. For instance, its related compound 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, using a divergent synthetic method, offering advantages like easy operation and high yield (Tan Bin, 2011).
Chemical Structure Analysis : Various techniques such as IR, 1H NMR, and MS technology have been employed to confirm the structure of synthesized compounds related to (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride (Tan Bin, 2011).
Pharmacological Studies
Pharmacological Profile : Related compounds have been studied for their pharmacological profiles. For example, (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, a novel 5-HT2A receptor antagonist, showed potent inhibition of platelet aggregation in various species and exhibited selective activity (Ogawa et al., 2002).
Neuropharmacological Effects : Analogues of this compound have been investigated for their effects on cognitive performance and spatial learning in animal models, highlighting the role of 5-HT4 receptors in memory and learning processes (Fontana et al., 1997).
Chemical and Biological Research
Chemoenzymatic Synthesis : The compound has been involved in the chemoenzymatic synthesis of potential pharmaceutical agents, highlighting its role in the development of new drugs (Regla et al., 2008).
Enantiomeric Synthesis : Research has been conducted on the enantioselective synthesis of analogues of this compound, demonstrating its significance in the creation of stereochemically pure pharmaceuticals (Pajouhesh et al., 2000).
Bio-catalysis and Green Chemistry : The compound has been used in studies exploring eco-friendly and cost-effective routes for the synthesis of pharmaceutically relevant compounds, such as diltiazem (Cheng Chen et al., 2021).
Materials Science and Corrosion Inhibition : Analogs of this compound have been investigated as corrosion inhibitors, revealing their potential application in industrial processes (Gupta et al., 2017).
Solubility and Thermodynamic Properties : Studies have also focused on the solubility and thermodynamic properties of related compounds in various solvents, contributing to the understanding of their physical and chemical behaviors (Wan et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of ®-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, also known as O-Methyl-D-tyrosine methyl ester HCl, is tyrosine hydroxylase . Tyrosine hydroxylase is an enzyme that plays a crucial role in the biosynthesis of catecholamines, which are a group of neurotransmitters including dopamine, norepinephrine, and epinephrine.
Mode of Action
O-Methyl-D-tyrosine methyl ester HCl acts as a competitive inhibitor of tyrosine hydroxylase . This means it competes with the substrate, tyrosine, for the active site of the enzyme. By binding to the active site, it prevents the conversion of tyrosine to L-DOPA, the first step in the synthesis of catecholamines .
Biochemical Pathways
The inhibition of tyrosine hydroxylase by O-Methyl-D-tyrosine methyl ester HCl affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of dopamine, norepinephrine, and epinephrine, which are critical for various physiological functions including mood regulation, the fight-or-flight response, and the regulation of blood pressure. By inhibiting tyrosine hydroxylase, the compound reduces the production of these neurotransmitters.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCIQNBPLQWUQS-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70601-64-8 | |
Record name | D-Tyrosine, O-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70601-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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